Clorhidrato de 1-((4-clorobencil)oxi)-3-(piperidin-1-il)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

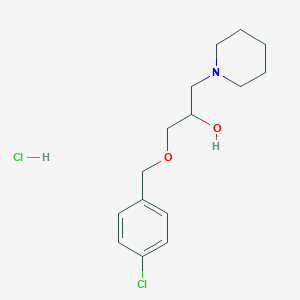

1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a piperidine ring, and a propanol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits several potential biological activities, primarily due to its interaction with neurotransmitter systems. Preliminary studies suggest that it may influence mood regulation and pain perception through mechanisms involving serotonin and norepinephrine signaling pathways.

Potential Therapeutic Applications:

- Neurological Disorders : Given its structural similarities to psychoactive substances, research is ongoing into its efficacy in treating conditions like depression and anxiety.

- Pain Management : Initial findings indicate possible analgesic properties that warrant further investigation.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of compounds similar to 1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride:

Antidepressant Activity

Research indicates that compounds with similar structural motifs exhibit significant antidepressant properties. For instance, derivatives have shown efficacy in preclinical models of depression, suggesting mechanisms involving serotonin reuptake inhibition.

Analgesic Mechanisms

Studies have demonstrated that related compounds can interact with opioid receptors, providing insights into their potential use as pain relievers. This interaction could be pivotal for developing new analgesics with fewer side effects compared to traditional opioids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Chlorobenzyl Intermediate: The process begins with the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride.

Nucleophilic Substitution: The 4-chlorobenzyl chloride undergoes nucleophilic substitution with piperidine to form 1-(4-chlorobenzyl)piperidine.

Etherification: The resulting compound is then reacted with epichlorohydrin to form the ether linkage, resulting in 1-((4-chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the piperidine ring.

Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the benzyl ring.

Mecanismo De Acción

The mechanism of action of 1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Chlorobenzyl)piperidine: Shares the chlorobenzyl and piperidine components but lacks the propanol moiety.

1-((4-Chlorobenzyl)oxy)-2-propanol: Similar structure but without the piperidine ring.

4-Chlorobenzyl alcohol: Contains the chlorobenzyl group but lacks the ether linkage and piperidine ring.

Uniqueness

1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is unique due to its combination of a chlorobenzyl group, a piperidine ring, and a propanol moiety

Actividad Biológica

1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound recognized for its potential therapeutic applications, particularly in neurology and psychiatry. Its molecular formula is C₁₅H₂₃Cl₂NO₂, with a molecular weight of 320.25 g/mol. The compound features a piperidine ring and a 4-chlorobenzyl ether group, which are common motifs in pharmacologically active substances .

Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those related to serotonin and norepinephrine signaling pathways. These interactions are critical for understanding its potential therapeutic effects, especially in mood regulation and pain perception.

Potential Biological Activities

The biological activities of 1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride may include:

- Antidepressant Effects : Due to its interaction with serotonin receptors.

- Anxiolytic Properties : Similar to other piperidine derivatives that have been studied for anxiety treatment.

- Pain Modulation : Potential involvement in pain perception pathways .

Comparative Analysis with Related Compounds

The structural similarities between 1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride and other compounds can provide insights into its biological activity. Below is a comparison table highlighting notable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(1-Piperidyl)-1-butanol | C₁₁H₁₅NO | Lacks the chlorobenzyl group; used as an anxiolytic. |

| 3-(methylamino)-1-(4-chlorophenyl)propan-2-ol | C₁₅H₁₈ClN | Contains a methylamino group; studied for antidepressant properties. |

| 3-hydroxy-N-(4-chlorobenzyl)-N-methylbutanamide | C₁₅H₁₈ClN | Features an amide bond; potential anti-inflammatory activity. |

This table illustrates the diversity within this chemical class while emphasizing the unique aspects of 1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, particularly its specific ether functionality and potential biological activities.

Case Studies and Research Findings

Research into derivatives of piperidine has shown promising results in various biological activities:

- Antibacterial Activity : Some piperidine derivatives have demonstrated moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis.

- Enzyme Inhibition : Compounds similar to 1-((4-Chlorobenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease .

- Pharmacological Studies : A study highlighted the binding interactions of synthesized compounds with bovine serum albumin (BSA), indicating their pharmacological effectiveness and potential therapeutic roles .

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2.ClH/c16-14-6-4-13(5-7-14)11-19-12-15(18)10-17-8-2-1-3-9-17;/h4-7,15,18H,1-3,8-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIQMVZHMOSKHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(COCC2=CC=C(C=C2)Cl)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676694 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.